3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound with the molecular formula C10H14O3 It is a derivative of pyran and is characterized by the presence of an acetyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one typically involves the reaction of 4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one with acetylating agents under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and higher efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aroma profile.
Mechanism of Action
The mechanism of action of 3-acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The acetyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The pathways involved are typically studied using spectroscopic and chromatographic techniques to elucidate the detailed mechanism.
Comparison with Similar Compounds
Similar Compounds
4,6,6-Trimethyl-5,6-dihydro-2H-pyran-2-one: Lacks the acetyl group but shares the pyran ring structure.
3,5-Dimethyl-2-hexene-1,5-lactone: Similar in structure but differs in the position and number of methyl groups.
2,2,4-Trimethyl-3H-pyran-6-one: Another derivative of pyran with different substituents.
Uniqueness
3-Acetyl-4,6,6-trimethyl-5,6-dihydro-2H-pyran-2-one is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry.
Properties
CAS No. |
83521-56-6 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-acetyl-2,2,4-trimethyl-3H-pyran-6-one |
InChI |
InChI=1S/C10H14O3/c1-6-5-10(3,4)13-9(12)8(6)7(2)11/h5H2,1-4H3 |
InChI Key |
XBTTXMHGQWNULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)(C)C)C(=O)C |
Origin of Product |
United States |
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